molecular formula C5H3ClN2S B6250745 4-(chloromethyl)-1,3-thiazole-2-carbonitrile CAS No. 1824455-58-4

4-(chloromethyl)-1,3-thiazole-2-carbonitrile

Cat. No.: B6250745
CAS No.: 1824455-58-4
M. Wt: 158.6
InChI Key:
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Description

4-(Chloromethyl)-1,3-thiazole-2-carbonitrile is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group at the 4-position and a carbonitrile group at the 2-position of the thiazole ring. It is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1,3-thiazole-2-carbonitrile typically involves the halomethylation of thiazole derivatives. One common method includes the reaction of thiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent flow rates, which is crucial for maintaining the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1,3-thiazole-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted thiazole derivatives with various functional groups.

    Oxidation: Thiazole sulfoxides and sulfones.

    Reduction: Primary amines derived from the reduction of the carbonitrile group.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1,3-thiazole-2-carbonitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)-1,3-thiazole-2-carbonitrile: Similar in structure but with a bromomethyl group instead of a chloromethyl group.

    4-(Hydroxymethyl)-1,3-thiazole-2-carbonitrile: Contains a hydroxymethyl group instead of a chloromethyl group.

    4-(Methyl)-1,3-thiazole-2-carbonitrile: Lacks the halomethyl group, having a simple methyl group instead.

Uniqueness

4-(Chloromethyl)-1,3-thiazole-2-carbonitrile is unique due to its specific reactivity profile, which is influenced by the presence of both the chloromethyl and carbonitrile groups.

Properties

CAS No.

1824455-58-4

Molecular Formula

C5H3ClN2S

Molecular Weight

158.6

Purity

95

Origin of Product

United States

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